molecular formula C13H14N2O3 B4566398 2-(2-methylphenoxy)-N-(1,2-oxazol-3-yl)propanamide

2-(2-methylphenoxy)-N-(1,2-oxazol-3-yl)propanamide

Cat. No.: B4566398
M. Wt: 246.26 g/mol
InChI Key: PLKCVAHHWIKMKY-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-(1,2-oxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-3-isoxazolyl-2-(2-methylphenoxy)propanamide is 246.10044231 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Antirheumatic Applications

  • Isoxazole derivatives, such as the one described, have been investigated for their potential in treating inflammatory conditions and rheumatic diseases. Compounds like leflunomide and its active metabolite A77-1726 are examples of isoxazol compounds that have shown promise as disease-modifying antirheumatic drugs. These compounds are believed to exert their effects by inhibiting mitochondrial dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, which is crucial for immune cell function. This inhibition can lead to a reduction in pyrimidine nucleotide pools, affecting immune cell activity and offering a therapeutic pathway for inflammatory conditions (Knecht & Löffer, 1998).

Antimicrobial and Anti-inflammatory Agents

  • Research has also been conducted on novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, including those related to N-3-isoxazolyl-2-(2-methylphenoxy)propanamide. These compounds have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. The findings suggest potential applications of these derivatives as antimicrobial and anti-inflammatory agents, which could be relevant for both clinical and research purposes (Kendre, Landge, & Bhusare, 2015).

Enzyme Inhibition for Drug Discovery

  • The compound N-ethyl-5-phenylisoxazolium-3′-sulfonate, related to the isoxazole class, has been used as a reagent for studying nucleophilic side chains of proteins. This research has demonstrated the potential of isoxazolyl compounds in probing and understanding enzyme mechanisms, which could be pivotal in drug discovery and development processes. The specificity and selectivity of such compounds for various amino acid residues in enzymes underscore their utility in biochemical research (Llamas, Owens, Blakeley, & Zerner, 1986).

Central Nervous System Applications

  • Isoxazolyl propanamide derivatives have been studied for their potential applications in the central nervous system, including as muscle relaxants and anticonvulsants. This research highlights the broad therapeutic potential of isoxazolyl derivatives, not only in inflammatory and autoimmune conditions but also in neurological disorders. The detailed investigation into the structure-activity relationships of these compounds provides valuable insights into their mechanism of action and potential therapeutic applications (Tatee, Narita, Kurashige, Ito, Miyazaki, Yamanaka, Mizugaki, Sakamoto*, & Fukuda, 1986).

Mechanistic Insights and Chemical Synthesis

  • The compound's utility extends into chemical synthesis, where isoxazolyl derivatives have been employed in the stereoselective synthesis of various organic compounds. Such research underscores the versatility of isoxazolyl compounds in facilitating complex chemical reactions, which can be critical in the synthesis of pharmaceuticals and other biologically active molecules (Karyakarte, Smith, & Chemler, 2012).

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-5-3-4-6-11(9)18-10(2)13(16)14-12-7-8-17-15-12/h3-8,10H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKCVAHHWIKMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.